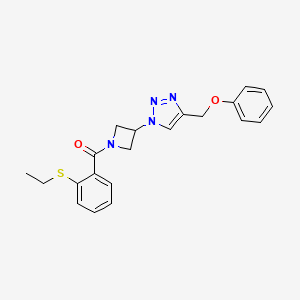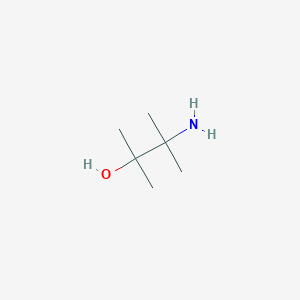
3-Amino-2,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO. It is a secondary alcohol and an amine, making it a versatile compound in organic synthesis and various industrial applications. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group on a branched carbon chain.
Mécanisme D'action
Target of Action
It’s known that this compound has an amino group (-nh2) attached to the third carbon, two methyl groups attached to the second and third carbons, and a hydroxyl group (-oh) attached to the second carbon of a butane backbone . These functional groups may interact with various biological targets.
Mode of Action
The mode of action of 3-Amino-2,3-dimethylbutan-2-ol involves several steps. Initially, it is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .
Biochemical Pathways
It’s known that this compound can undergo a dehydration reaction, losing a molecule of water (h2o) to form an alkene .
Pharmacokinetics
Its molecular weight (11719 g/mol) and boiling point (70°C at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action involve the formation of 2,3-dimethylbut-1-ene, as the elimination typically follows the Zaitsev rule, which favors the formation of the more substituted, and thus more stable, alkene .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature and pH. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, it should be stored in a well-ventilated place and kept cool .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3-dimethylbutan-2-ol can be achieved through several methods. One common method involves the reaction of 3,3-dimethylbutan-2-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Another method involves the reaction of 3,3-dimethylbutan-2-one with hydroxylamine to form an oxime, followed by reduction with a reducing agent such as lithium aluminum hydride. This method provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary amines or alcohols
Substitution: Formation of substituted amines or other functionalized compounds
Applications De Recherche Scientifique
3-Amino-2,3-dimethylbutan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents due to its unique structural properties.
Industry: Applied in the production of specialty chemicals, polymers, and other industrial products.
Comparaison Avec Des Composés Similaires
3-Amino-2,3-dimethylbutan-2-ol can be compared with other similar compounds such as:
3,3-Dimethylbutan-2-ol: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Amino-3,3-dimethylbutan-1-ol: Has the amino group on a different carbon, leading to different reactivity and applications.
3-Amino-2-methylbutan-2-ol: Has a different branching pattern, affecting its chemical and physical properties.
The uniqueness of this compound lies in its combination of an amino group and a hydroxyl group on a branched carbon chain, providing a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
3-amino-2,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQDNCDEHVGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
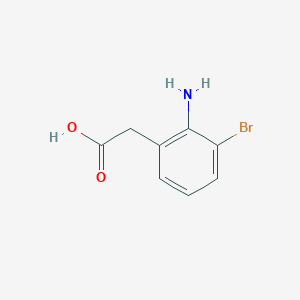
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)
![N-[(2E)-3-methyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2639483.png)
![1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide](/img/structure/B2639487.png)
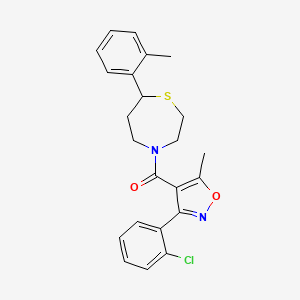
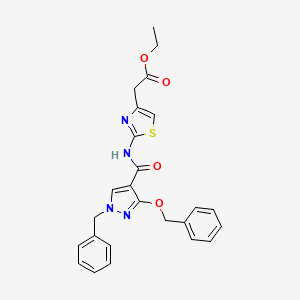

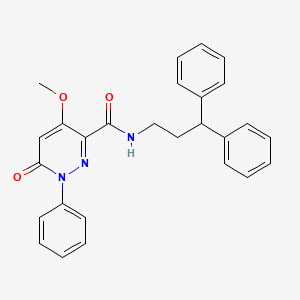
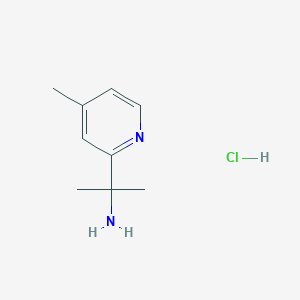
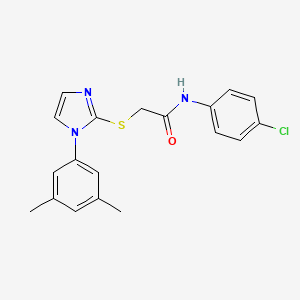
![rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B2639501.png)
